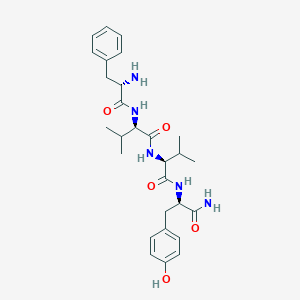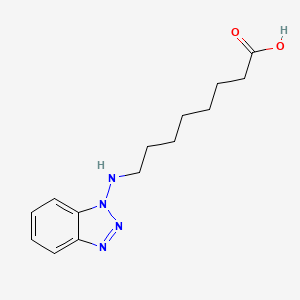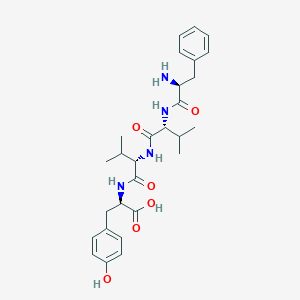![molecular formula C21H29Cl3N2O2 B3025894 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride
Overview
Description
Hydroxyzine-d8 (hydrochloride) is a deuterium-labeled version of hydroxyzine hydrochloride. Hydroxyzine hydrochloride is a first-generation antihistamine and anxiolytic agent that acts as a histamine H1 receptor antagonist. The deuterium labeling in hydroxyzine-d8 (hydrochloride) makes it particularly useful as an internal standard in mass spectrometry for the quantification of hydroxyzine .
Mechanism of Action
Target of Action
Hydroxyzine-d8.2HCl, also known as 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride, primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .
Mode of Action
Hydroxyzine-d8.2HCl acts as a potent and selective histamine H1 receptor inverse agonist . This means it binds to the H1 receptor and induces a response opposite to that of histamine, thereby reducing the effects of histamine in the body . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxyzine-d8.2HCl is the histamine-mediated pathway. By acting as an inverse agonist at the H1 receptor, Hydroxyzine-d8.2HCl inhibits the action of histamine, reducing allergic reactions and providing relief from symptoms such as pruritus and chronic urticaria .
Pharmacokinetics
When administered orally, Hydroxyzine-d8.2HCl is rapidly absorbed from the gastrointestinal tract . The compound exhibits high bioavailability, ensuring effective delivery of the drug to its target sites
Result of Action
The molecular and cellular effects of Hydroxyzine-d8.2HCl’s action primarily involve the reduction of allergic reactions and anxiety. By inhibiting the action of histamine at the H1 receptor, Hydroxyzine-d8.2HCl can alleviate symptoms associated with allergic conditions such as pruritus and chronic urticaria . Additionally, it has been found to decrease anxiety-like behavior in experimental models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxyzine-d8.2HCl. For instance, certain foods, including grapefruit and grapefruit-containing products, can inhibit CYP3A4, an enzyme involved in the metabolism of many drugs. This could potentially lead to increased plasma concentrations of Hydroxyzine-d8.2HCl . Therefore, dietary considerations may be important when using this compound.
Biochemical Analysis
Biochemical Properties
Hydroxyzine-d8.2HCl is known to exhibit high specific affinity for the histamine H1 receptor . This interaction with the H1 receptor is key to its role in biochemical reactions. The compound, by binding to the H1 receptor, can influence the activity of various enzymes and proteins associated with this receptor.
Cellular Effects
The cellular effects of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride are primarily related to its interaction with the H1 receptor. By acting as an antagonist at this receptor, it can influence various cellular processes, including cell signaling pathways and gene expression . Its impact on cellular metabolism is also significant, with potential effects on the metabolic activities associated with the H1 receptor.
Molecular Mechanism
The molecular mechanism of action of Hydroxyzine-d8.2HCl involves its binding to the histamine H1 receptor. As an antagonist, it prevents the action of histamine at this receptor, thereby influencing various downstream effects. This includes potential changes in gene expression, as well as the activation or inhibition of enzymes associated with the H1 receptor .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability, with potential long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyzine-d8 (hydrochloride) involves the incorporation of deuterium atoms into the hydroxyzine molecule. This process typically starts with the deuteration of the precursor compounds followed by their reaction to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of hydroxyzine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is typically purified using chromatographic techniques to achieve the desired level of deuteration and purity .
Chemical Reactions Analysis
Types of Reactions: Hydroxyzine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert hydroxyzine-d8 (hydrochloride) into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs of hydroxyzine .
Scientific Research Applications
Hydroxyzine-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of hydroxyzine and its metabolites.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of hydroxyzine.
Medicine: Utilized in clinical research to study the effects of hydroxyzine on various physiological processes.
Industry: Applied in the development and quality control of pharmaceutical formulations containing hydroxyzine
Comparison with Similar Compounds
Hydroxyzine hydrochloride: The non-deuterated form of hydroxyzine-d8 (hydrochloride).
Cetirizine: A second-generation antihistamine and a major metabolite of hydroxyzine.
Diphenhydramine: Another first-generation antihistamine with similar pharmacological properties.
Uniqueness: Hydroxyzine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in mass spectrometry. This labeling allows for precise quantification and tracking of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i10D2,11D2,12D2,13D2;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMHKZSQFYSBR-FLZNRFFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)
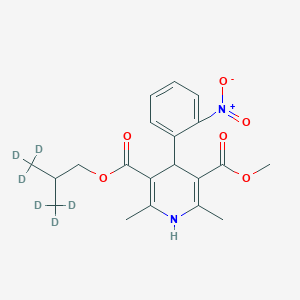
![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
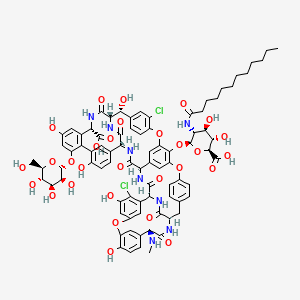
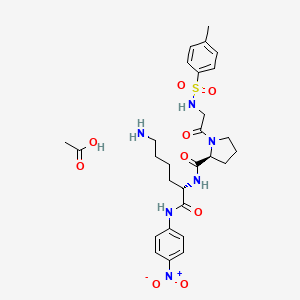

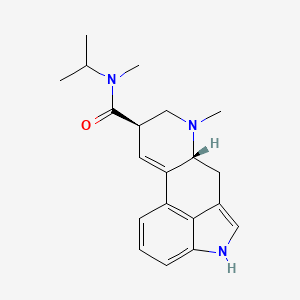
![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)
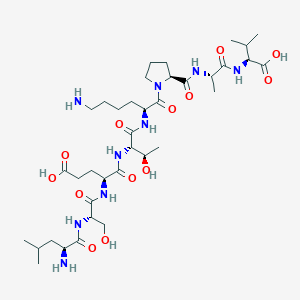

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
